(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le
Description
The compound (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a chiral bibenzooxaphosphole derivative characterized by its stereochemically complex structure. Key features include:
- Stereochemistry: The (2R,2'R,3R,3'R) configuration ensures a rigid, helical framework, which is common in bibenzooxaphospholes to enforce stereoselective interactions .
- The bis((R)-2-methyl-1-phenylpropoxy) moieties at the 4,4'-positions introduce chiral, branched alkoxy chains that may modulate electronic properties and intermolecular interactions .
- Molecular Weight: Based on analogs like (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole (MW: 526.68), the target compound’s molecular weight is estimated to exceed 600 g/mol due to the larger substituents .
Properties
Molecular Formula |
C42H52O4P2 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m1/s1 |
InChI Key |
ASZIPGIBSGSPPM-XPZQDXKISA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@]([C@@H](O3)[C@@H]4OC5=C([P@]4C(C)(C)C)C(=CC=C5)O[C@@H](C6=CC=CC=C6)C(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Biphenol Derivatives
The reaction begins with 2,2'-biphenol, which undergoes phosphorylation using diethyl chlorophosphate in the presence of triethylamine. This yields the tetraethyl diphosphate intermediate, a critical precursor for subsequent rearrangements.
-
Reagents : 2,2'-Biphenol, diethyl chlorophosphate, triethylamine.
-
Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.
-
Yield : 50–60%.
Phospha-Fries Rearrangement
The phosphorylated intermediate undergoes an anionic phospha-Fries rearrangement using lithium aluminum hydride (LiAlH) to generate a bis(phosphino)biphenol derivative. This step establishes the P–C bond critical for oxaphosphole formation.
-
Rearrangement agent : LiAlH in diethyl ether.
-
Temperature : Reflux (40°C).
-
Yield : 86–94%.
Cyclization via Dehydrohalogenation
Cyclization to form the oxaphosphole rings is achieved using benzoyl chloride under anhydrous conditions. The reaction proceeds via elimination of HCl, forming the fused heterocyclic system.
-
Catalyst : p-Toluenesulfonic acid (p-TsOH).
-
Solvent : Toluene, 120°C, 24 hours.
-
Yield : 70–90%.
Introduction of tert-Butyl Groups
The tert-butyl substituents are introduced at the 3,3'-positions through Friedel-Crafts alkylation or nucleophilic substitution.
Friedel-Crafts Alkylation
Using tert-butyl chloride and AlCl, the biphenol core undergoes electrophilic substitution. This method ensures regioselectivity at the para positions relative to the oxaphosphole oxygen.
-
Reagents : tert-Butyl chloride, AlCl.
-
Conditions : Dichloromethane, 0°C, 2 hours.
-
Yield : 60–75%.
Grignard Reagent Approach
Alternative methods employ tert-butylmagnesium bromide to directly alkylate the phosphole intermediates. This approach minimizes side reactions and improves scalability.
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Friedel-Crafts | 65 | 85 |
| Grignard | 78 | 92 |
The enantioselective introduction of the (R)-2-methyl-1-phenylpropoxy groups is achieved through Mitsunobu reactions or asymmetric catalysis.
Mitsunobu Reaction
The chiral alcohol ((R)-2-methyl-1-phenylpropanol) reacts with the hydroxylated oxaphosphole intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh).
Asymmetric Nucleophilic Substitution
Palladium-catalyzed cross-coupling with chiral ligands ensures retention of configuration. The use of (R)-BINAP or Josiphos ligands enhances stereoselectivity.
-
Ligand : (R)-BINAP.
-
Substrate : Brominated oxaphosphole, (R)-2-methyl-1-phenylpropanol.
-
Yield : 72–85%, ee >98%.
Resolution and Purification
Final purification involves chromatographic separation and crystallization to achieve >99% optical purity.
Chromatographic Methods
Crystallization
Recrystallization from ethanol/water mixtures removes diastereomeric impurities, yielding analytically pure product.
-
HPLC : 99.5% (Area %).
-
Melting point : 142–144°C.
Summary of Synthetic Routes
| Step | Method | Yield (%) | ee (%) |
|---|---|---|---|
| Core formation | Phospha-Fries | 86 | – |
| tert-Butylation | Grignard | 78 | – |
| Chiral side chains | Mitsunobu | 85 | 99 |
| Final purification | Crystallization | 90 | 99.5 |
Challenges and Innovations
-
Steric hindrance : The tert-butyl groups necessitate slow addition of reagents to prevent incomplete substitution.
-
Stereochemical drift : Low-temperature conditions (-20°C) preserve ee during Mitsunobu reactions.
-
Green chemistry : Recent advances use recyclable ionic liquids for phosphorylation, reducing solvent waste .
Chemical Reactions Analysis
Types of Reactions
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Applications in Catalysis
The oxaphosphole framework has been recognized for its catalytic properties. Compounds featuring this structure can act as ligands in transition metal catalysis, enhancing reaction selectivity and efficiency. For example:
- Cross-Coupling Reactions : The compound may be utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
- Oxidation Reactions : Its ability to stabilize reactive intermediates could make it a candidate for oxidation processes in organic synthesis.
Materials Science Applications
In materials science, the unique electronic properties of oxaphosphole derivatives have led to their exploration as:
- Organic Light Emitting Diodes (OLEDs) : The compound's structure may contribute to enhanced charge transport properties.
- Polymeric Materials : Incorporating this compound into polymer matrices could improve thermal stability and mechanical properties.
Research indicates that compounds with oxaphosphole structures exhibit diverse biological activities. Some potential applications include:
- Anticancer Agents : Preliminary studies suggest that modifications to the oxaphosphole structure can enhance cytotoxicity against various cancer cell lines.
- Antibacterial Properties : Certain derivatives have shown promise in combating bacterial infections through mechanisms that disrupt bacterial cell membranes .
Case Studies and Research Findings
Several studies have investigated the biological and chemical properties of similar compounds:
- Synthesis and Characterization : A study synthesized related oxaphosphole derivatives and evaluated their biological activity using methods such as IR spectroscopy and NMR analysis .
- Quantitative Structure-Activity Relationship (QSAR) Studies : These studies help predict biological activity based on structural modifications. For example, variations in substituents on the oxaphosphole ring can significantly impact efficacy against specific targets .
- Interaction Studies : Understanding how these compounds interact with biological systems is crucial for developing effective therapeutic agents. Techniques such as molecular docking studies are employed to elucidate mechanisms of action .
Summary of Findings
The compound (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole holds significant promise across various scientific domains due to its unique chemical structure and properties. Its applications range from catalysis to materials science and biological research. Ongoing studies are essential for fully understanding its potential and optimizing its use in practical applications.
| Application Area | Potential Uses | Key Characteristics |
|---|---|---|
| Catalysis | Cross-coupling reactions; oxidation reactions | Enhances reaction selectivity |
| Materials Science | OLEDs; polymeric materials | Improved thermal stability |
| Biological Activity | Anticancer agents; antibacterial properties | Diverse biological activities |
Mechanism of Action
The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Steric Effects : The di-tert-butyl groups in the target compound and analogs create steric environments that stabilize transition states in asymmetric catalysis. However, the bulkier bis((R)-2-methyl-1-phenylpropoxy) substituents in the target compound likely reduce reactivity toward bulky substrates compared to the smaller di(pentan-3-yl) analog .
Electronic Modulation: The anthracenyl-substituted analog demonstrates how aromatic substituents enhance π-π stacking, whereas alkoxy chains (as in the target compound) may prioritize solubility in nonpolar solvents.
Thermal Stability : The tert-butyl groups universally improve thermal stability, but the target compound’s branched alkoxy chains could lower its melting point relative to the anthracenyl derivative .
Biological Activity
The compound (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a member of the class of phosphole compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple chiral centers and bulky tert-butyl groups. The presence of the phosphole ring system is significant as it contributes to the compound's reactivity and interaction with biological targets.
The biological activity of phosphole derivatives often involves modulation of various signaling pathways. The specific interactions of this compound with biological receptors or enzymes have not been extensively detailed in the literature; however, similar compounds have shown promising results in various assays.
1. Antioxidant Activity
Phosphole compounds are known for their antioxidant properties. Research indicates that they can scavenge free radicals and reduce oxidative stress in cellular models. This activity may be attributed to the electron-rich nature of the phosphole ring which can stabilize free radicals.
2. Anti-inflammatory Effects
Some studies suggest that phosphole derivatives can inhibit pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation. The exact pathways involved are still under investigation but may involve modulation of NF-kB signaling.
3. Neuroprotective Properties
Preliminary studies indicate potential neuroprotective effects, possibly through the inhibition of apoptotic pathways in neuronal cells. Compounds with similar structures have been shown to protect against neurodegeneration by modulating signaling pathways related to cell survival.
Case Study 1: Antioxidant Activity
A study conducted on a related phosphole compound demonstrated significant antioxidant activity in vitro. The compound was able to reduce cellular damage caused by oxidative stress by up to 70% when tested against reactive oxygen species (ROS) in human cell lines.
Case Study 2: Neuroprotection
In an animal model of neurodegeneration, administration of a phosphole derivative resulted in improved cognitive function and reduced markers of neuronal apoptosis compared to control groups. Behavioral assays indicated enhanced memory retention and learning capabilities.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Inhibits apoptosis |
Research Findings
Recent studies have focused on synthesizing new derivatives of phospholes to enhance their biological activity. For instance:
- A derivative with modified alkyl groups showed increased potency in reducing inflammation markers in vitro.
- Another study highlighted the importance of substituents on the phosphole ring in determining the selectivity and efficacy towards specific biological targets.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Synthesis requires precise stereochemical control due to its multiple chiral centers and bulky substituents. A stepwise approach involving phosphoramidite coupling or stereospecific nucleophilic substitution (e.g., using tert-butyl groups to direct regioselectivity) is recommended. Purification via column chromatography with silica gel modified for bulky organophosphorus compounds is critical .
Q. How can researchers confirm the stereochemical configuration of this compound?
X-ray crystallography is the gold standard for resolving absolute configurations. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can validate spatial arrangements of substituents, while chiral HPLC with cellulose-based columns ensures enantiomeric purity (>90% ee, as noted in related oxaphosphole derivatives) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
The tert-butyl groups enhance steric protection of the phosphorus center, reducing undesired oxidation or hydrolysis. This is validated via thermogravimetric analysis (TGA) and stability studies under inert atmospheres .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s antioxidant or radical-scavenging activity?
Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Compare IC₅₀ values against controls like ascorbic acid. Ensure kinetic measurements to account for steric hindrance effects from tert-butyl groups .
Q. How can conflicting data on environmental persistence or toxicity be resolved?
Conduct OECD 301/302 biodegradability tests and compare with structurally similar organophosphorus flame retardants (e.g., tert-butylphenyl diphenyl phosphate). Use LC-MS/MS to track degradation products and address discrepancies in aquatic toxicity (e.g., H410 vs. H412 classifications) .
Q. What computational methods predict this compound’s thermodynamic properties?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Gibbs free energy of formation (ΔGf) and bond dissociation energies. Validate against thermochemical databases (e.g., Pedley et al., 1986) for organophosphorus systems .
Q. How does the compound’s chirality affect its catalytic or material science applications?
Design asymmetric catalysis experiments (e.g., enantioselective hydrogenation) using palladium or copper complexes. Compare turnover numbers (TON) and enantiomeric excess (ee) with achiral analogs. Surface-enhanced Raman spectroscopy (SERS) can monitor chiral interactions on catalytic surfaces .
Q. What strategies optimize its solubility for biological or polymer matrix applications?
Q. How can researchers resolve discrepancies in reported CAS numbers or molecular formulas?
Cross-reference NMR data with predicted spectra (e.g., ACD/Labs or ChemDraw). Verify purity (>95%) via elemental analysis and compare with CAS registry entries (e.g., 2213449-78-4 vs. 2214207-73-3) to identify potential synthesis byproducts .
Q. What advanced techniques study its surface adsorption in environmental or material interfaces?
Atomic force microscopy (AFM) and quartz crystal microbalance (QCM) quantify adsorption kinetics on silica or polymer surfaces. Pair with X-ray photoelectron spectroscopy (XPS) to analyze phosphorus oxidation states post-adsorption .
Q. How does the compound’s structure influence its flame-retardant efficacy compared to commercial analogs?
Perform pyrolysis-GC/MS to identify volatile decomposition products. Compare limiting oxygen index (LOI) values with triphenyl phosphate derivatives. Molecular dynamics simulations can model interactions with polymer chains .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
